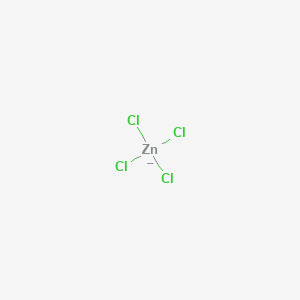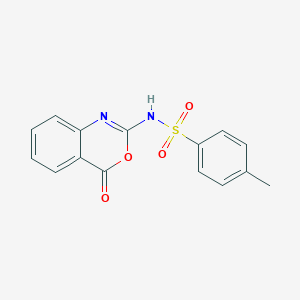![molecular formula C20H16N2O2S2 B231151 (NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide CAS No. 17173-00-1](/img/structure/B231151.png)
(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention for its potential use in various biomedical applications due to its unique chemical structure and properties.
作用機序
The mechanism of action of (NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide involves the inhibition of various enzymes and proteins involved in cancer cell proliferation, bacterial growth, and neuronal cell death. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. Additionally, this compound has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme involved in bacterial DNA replication and transcription. Furthermore, this compound has been shown to inhibit neuronal cell death by reducing oxidative stress and inflammation.
生化学的および生理学的効果
Studies have shown that (NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide exhibits potent biochemical and physiological effects, including cytotoxicity, antimicrobial activity, and neuroprotection. Specifically, this compound has been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce neuronal cell death.
実験室実験の利点と制限
The advantages of using (NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide in lab experiments include its potent cytotoxic effects against cancer cells, its antimicrobial activity against various bacteria, and its neuroprotective effects in animal models of neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its potential toxicity to healthy cells and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research and development of (NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide. First, further studies are needed to investigate the potential use of this compound in cancer therapy, including its efficacy against different types of cancer cells and its potential side effects. Second, future studies should explore the potential use of this compound as an antimicrobial agent, including its efficacy against antibiotic-resistant bacteria. Third, future studies should investigate the potential use of this compound in neuroprotection, including its efficacy in animal models of neurodegenerative diseases and its potential side effects. Finally, future studies should focus on improving the solubility and bioavailability of this compound to enhance its potential use in biomedical applications.
合成法
The synthesis of (NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide involves the reaction of 3-methyl-2-benzothiazolinone hydrazone with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with cyclohexane-1,3-dione to obtain the final compound.
科学的研究の応用
This compound has been studied for its potential use in various biomedical applications, including cancer therapy, antimicrobial activity, and neuroprotection. Studies have shown that this compound exhibits potent cytotoxic effects against cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has demonstrated antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, this compound has shown neuroprotective effects in animal models of neurodegenerative diseases.
特性
CAS番号 |
17173-00-1 |
|---|---|
製品名 |
(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide |
分子式 |
C20H16N2O2S2 |
分子量 |
380.5 g/mol |
IUPAC名 |
(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C20H16N2O2S2/c1-22-18-13-7-8-14-19(18)25-20(22)16-11-5-6-12-17(16)21-26(23,24)15-9-3-2-4-10-15/h2-14H,1H3/b20-16-,21-17+ |
InChIキー |
HNPMYMAKZZQGSE-ARHRGINZSA-N |
異性体SMILES |
CN\1C2=CC=CC=C2S/C1=C\3/C=CC=C/C3=N\S(=O)(=O)C4=CC=CC=C4 |
SMILES |
CN1C2=CC=CC=C2SC1=C3C=CC=CC3=NS(=O)(=O)C4=CC=CC=C4 |
正規SMILES |
CN1C2=CC=CC=C2SC1=C3C=CC=CC3=NS(=O)(=O)C4=CC=CC=C4 |
同義語 |
(NZ)-N-[(6Z)-6-(3-methylbenzothiazol-2-ylidene)-1-cyclohexa-2,4-dienyl idene]benzenesulfonamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)
![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)





![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)
![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)